Potassium decafluoro(trifluoromethyl)cyclohexanesulphonate

Catalog No.
S13262266
CAS No.
68156-07-0
M.F
C7F13KO3S
M. Wt
450.22 g/mol
Availability
In Stock
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Potassium decafluoro(trifluoromethyl)cyclohexanesu...

CAS Number

68156-07-0

Product Name

Potassium decafluoro(trifluoromethyl)cyclohexanesulphonate

IUPAC Name

potassium;2,2,3,3,4,4,5,5,6,6-decafluoro-1-(trifluoromethyl)cyclohexane-1-sulfonate

Molecular Formula

C7F13KO3S

Molecular Weight

450.22 g/mol

InChI

InChI=1S/C7HF13O3S.K/c8-2(9)1(7(18,19)20,24(21,22)23)3(10,11)5(14,15)6(16,17)4(2,12)13;/h(H,21,22,23);/q;+1/p-1

InChI Key

QWHNLWMMNRIUNZ-UHFFFAOYSA-M

Canonical SMILES

C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)S(=O)(=O)[O-].[K+]

Potassium decafluoro(trifluoromethyl)cyclohexanesulphonate is a fluorinated organic compound with the molecular formula C7F13KO3S and a molar mass of approximately 450.22 g/mol. It is characterized by the presence of a cyclohexane ring substituted with multiple fluorinated groups, specifically decafluoro and trifluoromethyl moieties, alongside a sulfonate group. This compound falls under the category of perfluorinated compounds, which are known for their unique chemical properties, including high thermal stability and resistance to chemical degradation .

Typical of sulfonate esters and fluorinated compounds. Notably, it may participate in nucleophilic substitution reactions due to the electrophilic nature of the sulfonate group. Additionally, reactions involving hydrolysis can occur under specific conditions, leading to the formation of corresponding acids and alcohols. The stability of its fluorinated structure often limits its reactivity compared to non-fluorinated analogs .

The synthesis of potassium decafluoro(trifluoromethyl)cyclohexanesulphonate typically involves multi-step fluorination processes. One common method includes the use of fluorinating agents such as sulfur tetrafluoride or other fluorine sources to introduce fluorine atoms into the cyclohexane framework. Following fluorination, sulfonation can be achieved using sulfuric acid or sulfur trioxide to introduce the sulfonate group. Finally, potassium salts are formed by neutralizing the resulting acid with potassium hydroxide or potassium carbonate .

Potassium decafluoro(trifluoromethyl)cyclohexanesulphonate finds applications primarily in specialized industries due to its unique properties. Potential applications include:

  • Surfactants: Utilized in formulations requiring high surface activity.
  • Fluorinated Polymers: Acts as an additive in producing fluoropolymer materials.
  • Pharmaceuticals: Investigated for its potential use in drug formulation due to its stability and solubility characteristics .

Potassium decafluoro(trifluoromethyl)cyclohexanesulphonate shares similarities with several other fluorinated compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Perfluorooctane SulfonateC8F17SO3Fully fluorinated with eight carbon chains; known for environmental persistence and bioaccumulation.
Perfluorohexane SulfonateC6F13SO3Shorter carbon chain than potassium decafluoro(trifluoromethyl)cyclohexanesulphonate; similar applications but different environmental behavior.
Potassium PerfluorobutanesulfonateC4F9KO3SContains fewer fluorine atoms; less complex structure leading to different physical properties and reactivity .

Potassium decafluoro(trifluoromethyl)cyclohexanesulphonate is unique due to its specific trifluoromethyl substitution on a cyclohexane ring, which may impart distinct chemical behaviors compared to other perfluorinated sulfonates.

Hydrogen Bond Acceptor Count

16

Exact Mass

449.8997626 g/mol

Monoisotopic Mass

449.8997626 g/mol

Heavy Atom Count

25

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

General Manufacturing Information

Cyclohexanesulfonic acid, decafluoro(trifluoromethyl)-, potassium salt (1:1): ACTIVE
S - indicates a substance that is identified in a final Significant New Use Rule.

Dates

Modify: 2024-08-10

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